Sulfisomidin

Description

Sulfaisodimidine also called sulfisomidine is an antibacterial product that has been studied for the treatment of urinary tract infections in the 1950s, however, it is unclear whether this drug has been officially approved for use anywhere.

SULFISOMIDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A sulfanilamide antibacterial agent.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

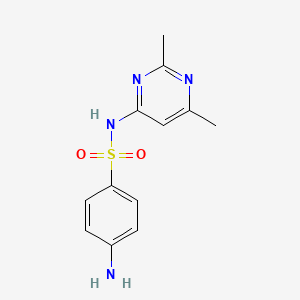

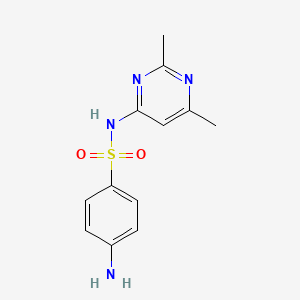

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMCKZRAOLZXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046390 | |

| Record name | Sulfisomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-64-0 | |

| Record name | Sulfisomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfisomidine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaisodimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfisomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfisomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W03L3ODK6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfisomidine on Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfisomidine, a sulfonamide antibiotic, on its target enzyme, dihydropteroate synthase (DHPS). Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy, and understanding their interaction with DHPS is critical for addressing the ongoing challenge of antimicrobial resistance and for the development of novel therapeutics. This document details the role of DHPS in the essential bacterial folate biosynthesis pathway, the competitive inhibitory action of sulfisomidine, and provides detailed experimental protocols for assessing its inhibitory effects. Quantitative data for related sulfonamides are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate comprehension.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

In many microorganisms, the de novo synthesis of folate (vitamin B9) is an essential metabolic pathway.[1][2] Folate cofactors are vital for the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids, making this pathway indispensable for bacterial growth and replication.[3] Crucially, mammals do not synthesize folate de novo, instead obtaining it from their diet, which establishes the folate biosynthesis pathway as an ideal target for selective antimicrobial agents.[1]

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[4] This reaction is a critical step and the target of the sulfonamide class of antibiotics.[4]

Mechanism of Action of Sulfisomidine

Sulfisomidine, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase.[1] Its chemical structure closely mimics that of the natural substrate, pABA. This structural analogy allows sulfisomidine to bind to the pABA-binding site on the DHPS enzyme. By occupying the active site, sulfisomidine prevents the binding of pABA, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folate biosynthesis pathway. This disruption of folate synthesis leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]

The inhibitory action of sulfonamides is specific to the DHPS enzyme, and their selective toxicity is a result of the absence of this folate synthesis pathway in mammalian cells.

Signaling Pathway: Folate Biosynthesis

Caption: The bacterial folate biosynthesis pathway and the point of inhibition by sulfisomidine.

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfisomidine.

Quantitative Analysis of DHPS Inhibition

| Sulfonamide | Organism | Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | Reference |

| Sulfadiazine | Escherichia coli | Dihydropteroate Synthetase | 2.5 µM | - | [5] |

| Sulfathiazole | Escherichia coli | Dihydropteroate Synthetase | 8.2 µM | - | [6] |

| Sulfamethoxazole | Toxoplasma gondii | Dihydropteroate Synthetase | - | Ki values were 6- to 57-fold lower than sulfamethoxazole for other tested sulfonamides | [7] |

| Dapsone | Escherichia coli | Dihydropteroate Synthetase | 5.9 µM | 20 µM | [5] |

Note: The absence of a specific Ki or IC50 value for sulfisomidine in readily accessible literature highlights a potential area for further research.

Experimental Protocols for Measuring DHPS Inhibition

The inhibitory activity of sulfisomidine on dihydropteroate synthase can be determined using a continuous spectrophotometric coupled-enzyme assay.[8][9] This method is robust, amenable to high-throughput screening, and allows for the determination of kinetic parameters such as IC50 and Ki values.

Principle of the Assay

The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to the oxidation of NADPH by dihydrofolate reductase (DHFR). DHPS catalyzes the reaction:

DHPPP + pABA → 7,8-Dihydropteroate + Pyrophosphate

In the presence of excess DHFR and NADPH, the dihydropteroate is immediately reduced to tetrahydrofolate:

7,8-Dihydropteroate + NADPH + H+ → Tetrahydrofolate + NADP+

The rate of the DHPS-catalyzed reaction is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[8][9]

Experimental Workflow

Caption: Workflow for the DHPS inhibition assay.

Detailed Methodology

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (pABA)

-

β-Nicotinamide adenine dinucleotide 2'-phosphate, reduced form (NADPH)

-

Sulfisomidine

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl2)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl2, pH 8.0.

-

Enzyme Mix: Prepare a fresh solution in assay buffer containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) to ensure the coupling reaction is not rate-limiting.

-

Substrate Mix: Prepare a fresh solution in assay buffer containing pABA (e.g., 10-50 µM, near the Km value), DHPPP (e.g., 10-50 µM, near the Km value), and NADPH (e.g., 150-200 µM).

-

Inhibitor Stock: Prepare a high-concentration stock of sulfisomidine (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

-

-

Assay Protocol (96-well plate, 200 µL final volume):

-

Add 2 µL of the sulfisomidine serial dilutions to the respective wells of the microplate. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 168 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each sulfisomidine concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the percent inhibition as a function of the logarithm of the sulfisomidine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed at various concentrations of pABA while keeping the concentration of DHPPP constant, and at different fixed concentrations of sulfisomidine. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Conclusion

Sulfisomidine exerts its antimicrobial effect through the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. This mechanism of action provides a high degree of selective toxicity. The provided experimental protocols offer a robust framework for the quantitative assessment of DHPS inhibition by sulfisomidine and other sulfonamides. While specific inhibitory constants for sulfisomidine are not prominently available, the comparative data for related compounds underscore the effectiveness of this class of antibiotics. A thorough understanding of the interaction between sulfonamides and DHPS is paramount for the rational design of new antimicrobial agents to combat the ever-present threat of drug resistance.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Historical development of Sulfisomidin as an antibacterial agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the historical development of Sulfisomidine (also known as sulphasomidine) as an antibacterial agent. It covers the discovery and synthesis of the compound, its mechanism of action as a competitive inhibitor of dihydropteroate synthase, its pharmacokinetic profile, and its early clinical applications, particularly in the treatment of urinary tract infections. This document adheres to technical specifications for data presentation, experimental protocol descriptions, and mandatory visualizations to serve as a comprehensive resource for researchers in antimicrobial drug development.

Introduction and Historical Context

The journey of Sulfisomidine begins with the dawn of the antimicrobial era, sparked by the discovery of Prontosil in 1932 by Gerhard Domagk at Bayer AG. This discovery, which earned Domagk the Nobel Prize in 1939, revealed that a synthetic dye could combat bacterial infections systemically. In 1936, researchers at the Pasteur Institute, led by Ernest Fourneau, elucidated that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This pivotal finding unleashed a torrent of research into synthetic antimicrobial agents, leading to the synthesis of over 5,400 derivatives of sulfanilamide by 1945.

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, emerged from this period of intense chemical exploration. Patented in the early 1940s, it is a pyrimidine derivative of sulfanilamide and is closely related to sulfadimidine. As a member of the sulfonamide class, it became a valuable tool in the pre-penicillin and early antibiotic era for treating a variety of bacterial infections, most notably urinary tract infections (UTIs), for which it was studied as early as the 1950s. While its use has since been largely superseded by newer antibiotics with broader spectra and fewer side effects, its history is a significant chapter in antimicrobial therapy.

Table 1: Physicochemical Properties of Sulfisomidine

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

| CAS Number | 515-64-0 | |

| Molecular Formula | C₁₂H₁₄N₄O₂S | |

| Molecular Weight | 278.33 g/mol | |

| Appearance | White to Off-White Solid (Needles from ethanol) | |

| Melting Point | 243-245°C | |

| Water Solubility | 1.382 g/L (at 25°C) |

Synthesis of Sulfisomidine

The synthesis of Sulfisomidine follows the general principles established for sulfonamide drugs, which involve the coupling of a substituted sulfonyl chloride with a heterocyclic amine.

Experimental Protocol: Representative Synthesis

This protocol is a representative summary based on described manufacturing processes.

Objective: To synthesize 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide (Sulfisomidine).

Materials:

-

6-amino-2,4-dimethylpyrimidine

-

p-Nitrobenzenesulfonyl chloride

-

Pyridine (dry)

-

Caustic Soda (Sodium Hydroxide) solution (dilute)

-

Hydrochloric Acid

-

Iron (Fe) powder

-

Methyl ethyl ketone or dilute alcohol for recrystallization

Methodology:

-

Condensation: Suspend finely powdered 6-amino-2,4-dimethylpyrimidine in dry pyridine. Add p-nitrobenzenesulfonyl chloride to the suspension at a controlled temperature of 50-55°C. Heat the mixture for approximately 2 hours at 55°C to facilitate the condensation reaction, forming the intermediate N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine.

-

Isolation of Intermediate: Add water to the reaction mixture to precipitate the intermediate. Filter the solid product and wash it with water. The intermediate can be purified by recrystallization from a suitable solvent like methyl ethyl ketone.

-

Purification (Optional): The intermediate can be further purified by dissolving it in dilute caustic soda and re-precipitating it with acid.

-

Reduction: Reduce the nitro group of the intermediate to an amino group. This is a standard reduction, for example, using iron powder and hydrochloric acid, to yield 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (Sulfisomidine).

-

Final Purification: The final product, Sulfisomidine, is isolated and purified by recrystallization from dilute alcohol.

Mechanism of Action

Sulfisomidine exerts its antibacterial effect through a well-understood pathway common to all sulfonamides: the inhibition of folic acid synthesis. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.

The mechanism is one of competitive inhibition. Sulfisomidine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS). Sulfisomidine competes with PABA for the active site of the DHPS enzyme. By binding to the enzyme, it blocks the conversion of dihydropteridine pyrophosphate and PABA into dihydropteroate, a critical step in the folic acid pathway.

This blockade halts the production of downstream products, including tetrahydrofolate, thereby starving the bacterial cell of the necessary components for DNA replication and cell division. This action is primarily bacteriostatic , meaning it inhibits the growth and proliferation of bacteria rather than directly killing them. This cessation of growth allows the host's immune system to effectively clear the infection.

Antibacterial Spectrum and Efficacy

Sulfisomidine is characterized as a broad-spectrum antibacterial agent, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.

Experimental Protocol: MIC Determination by Broth Dilution

The following is a standardized protocol for determining the MIC of an antibacterial agent, representative of the methods used to evaluate Sulfisomidine.

Objective: To determine the MIC of Sulfisomidine against a specific bacterial isolate.

Materials:

-

Pure, isolated bacterial colonies (e.g., E. coli, S. aureus), 18-24 hours old.

-

Mueller-Hinton Broth (MHB).

-

Sulfisomidine stock solution of known concentration.

-

Sterile test tubes or 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

Incubator (35-37°C).

Methodology:

-

Inoculum Preparation: Select several well-isolated colonies of the test bacterium from an agar plate. Suspend the colonies in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes/wells.

-

Serial Dilution of Sulfisomidine: Create a series of twofold dilutions of the Sulfisomidine stock solution in MHB across a row of test tubes or a microtiter plate. This creates a gradient of decreasing drug concentrations. A positive control tube (broth + inoculum, no drug) and a negative control tube (broth only) must be included.

-

Inoculation: Add the diluted bacterial inoculum to each tube or well containing the Sulfisomidine dilutions and the positive control.

-

Incubation: Incubate the tubes/plates at 35-37°C for 16-20 hours under ambient air conditions.

-

Interpretation: After incubation, examine the tubes/wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of Sulfisomidine in which no visible growth is observed.

Table 2: Antibacterial Spectrum of Sulfisomidine (Qualitative)

| Bacterial Group | Susceptibility | Notes |

| Gram-Positive Bacteria | Generally Susceptible | Includes species such as Staphylococcus and Streptococcus. |

| Gram-Negative Bacteria | Generally Susceptible | Includes enteric bacteria such as Escherichia coli. |

Pharmacokinetics

The clinical utility of an antimicrobial agent is heavily dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug.

Table 3: Summary of Sulfisomidine Pharmacokinetic Parameters

| Parameter | Description | Value / Characteristic | Reference(s) |

| Administration | Oral | Available in tablet and oral suspension formulations. | |

| Absorption | Readily absorbed from the gastrointestinal tract. | Onset of action: 1-2 hours. | |

| Time to Peak (Tₘₐₓ) | Time to reach maximum plasma concentration. | ~4 hours | |

| Distribution | Distributed throughout the body. | - | |

| Metabolism | Primarily hepatic. | Minor acetylation compared to other sulfonamides. | |

| Elimination Half-life (t₁/₂) | Time for plasma concentration to reduce by half. | ~10-12 hours | |

| Excretion | Primarily renal. | Excreted in the urine. |

Early Clinical Applications and Trials

Sulfisomidine's primary clinical application throughout its history was in the treatment of acute, uncomplicated urinary tract infections (UTIs). Its favorable solubility in urine, even at acidic pH, made it a suitable choice, reducing the risk of crystalluria that plagued earlier sulfonamides.

Key Clinical Trial Methodologies

Trial 1: Therapeutic Equivalence in Lower UTIs (Melander et al., 1982)

-

Objective: To compare the clinical efficacy and serum concentrations of two different dosing regimens of Sulfisomidine for uncomplicated lower UTIs.

-

Study Design: Controlled clinical trial.

-

Patient Population: Two groups of patients with uncomplicated lower UTIs (Group I, n=12; Group II, n=14).

-

Methodology/Protocols:

-

Group I (Conventional Dosage): Received 1 gram of Sulfisomidine four times daily.

-

Group II (Simplified Dosage): Received 2 grams of Sulfisomidine twice daily.

-

Treatment Duration: 12 days.

-

Primary Outcomes: Serum concentrations of the drug were measured at steady state (day 7) and one day after treatment cessation (day 13). Clinical outcomes (subjective and objective symptoms) were monitored during and for at least 4 weeks after treatment.

-

-

Results Summary: Serum concentrations did not differ significantly between the two groups. Both regimens were found to be equally effective in resolving symptoms, leading to the recommendation of the simpler twice-daily regimen.

Trial 2: Treatment of Acute E. coli UTIs (1977)

-

Objective: To evaluate the effectiveness of Sulfisomidine (sulphasomidine) for acute UTIs caused by Escherichia coli.

-

Study Design: Controlled clinical trial comparing sulphasomidine and sulphalene.

-

Patient Population: 28 non-pregnant women with acute E. coli UTIs.

-

Methodology/Protocols:

-

Patients were treated with conventional doses of sulphasomidine.

-

Primary Outcomes: Clinical efficacy in treating simple cystitis with sulfonamide-sensitive organisms was assessed. The ecological effect on fecal flora was also studied.

-

-

Results Summary: The preparation was effective for treating simple cystitis caused by susceptible E. coli. It was also noted to exert selective pressure that favored the growth of sulfonamide-resistant E. coli in the fecal flora.

Conclusion

Sulfisomidine stands as a significant milestone in the historical development of antibacterial agents. Born from the initial explosion of sulfonamide research, it provided a valuable therapeutic option against a broad spectrum of common bacterial pathogens for several decades. Its mechanism of action, the elegant competitive inhibition of a vital bacterial metabolic pathway, remains a classic example of rational drug design. While its clinical role has diminished with the advent of more potent antibiotics and the rise of microbial resistance, the principles learned from its development, evaluation, and clinical use have provided a foundational framework for the field of antimicrobial research. For scientists and professionals today, the story of Sulfisomidine serves as a technical guide to the fundamental processes of drug discovery, from chemical synthesis and in vitro evaluation to clinical validation.

An In-depth Technical Guide to the Synthesis and Manufacturing of Sulfisomidine

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Sulfisomidine (also known as sulphasomidine or N'-(2,6-dimethyl-4-pyrimidinyl)sulfanilamide). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of the chemical synthesis pathway and its mechanism of action.

Introduction

Sulfisomidine is a sulfonamide antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other sulfonamides, its therapeutic effect stems from its ability to interfere with the folic acid synthesis pathway in bacteria, a process essential for their growth and replication.[1][4][5] This guide focuses on the chemical synthesis of Sulfisomidine, providing a step-by-step methodology for its laboratory-scale preparation and purification.

Core Synthesis Pathway

The manufacturing of Sulfisomidine is a multi-step process that begins with the reaction of 6-amino-2,4-dimethylpyrimidine with p-nitrobenzenesulfonyl chloride. This is followed by a subsequent reaction and reduction to yield the final active pharmaceutical ingredient.

Experimental Protocols

The following protocols detail the key stages in the synthesis of Sulfisomidine.

Step 1: Synthesis of bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine

-

Suspend 123 parts of finely powdered 6-amino-2,4-dimethylpyrimidine in 250 parts of dry pyridine.

-

Add 222 parts of p-nitrobenzenesulfonyl chloride to the suspension at a temperature of 50-55°C.[6][7]

-

Upon completion, add water to the crystalline aggregate formed.

-

Filter the precipitated bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine by suction and wash it with water.[6][7]

-

Purify the product by recrystallizing from methyl ethyl ketone. The purified intermediate melts at approximately 210-215°C with decomposition upon rapid heating.[6][7]

Step 2: Synthesis of 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine

-

Heat to boiling a mixture of 49.3 parts of bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine and 12.3 parts of 6-amino-2,4-dimethylpyrimidine in 50 parts of dry pyridine for one hour.[6][7]

-

After cooling, precipitate the product, 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine, by adding water.[6][7]

-

Filter the precipitate by suction.

-

Purify the product by dissolving it in dilute caustic soda and then precipitating it with an acid.[6][7]

-

Further purify by recrystallization from dilute alcohol. The final product has a melting point of 188-189°C with decomposition.[6][7]

Step 3: Synthesis of 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (Sulfisomidine)

-

Reduce the nitro group of 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine to an amino group. This can be achieved through reaction with iron and hydrochloric acid.[6][7]

-

The resulting product is 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (Sulfisomidine), which has a melting point of 236°C.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Sulfisomidine.

| Step | Reactant 1 | Quantity (parts) | Reactant 2 | Quantity (parts) | Solvent | Quantity (parts) | Temperature (°C) | Duration (hours) |

| 1 | 6-amino-2,4-dimethylpyrimidine | 123 | p-nitrobenzenesulfonyl chloride | 222 | Dry Pyridine | 250 | 50-55 | 2 |

| 2 | bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine | 49.3 | 6-amino-2,4-dimethylpyrimidine | 12.3 | Dry Pyridine | 50 | Boiling | 1 |

| 3 | 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine | - | Iron and Hydrochloric Acid | - | - | - | - |

Visualizations

Sulfisomidine Synthesis Pathway

The following diagram illustrates the chemical workflow for the synthesis of Sulfisomidine.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This diagram illustrates the mechanism by which Sulfisomidine exerts its antibacterial effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Sulfisomidine used for? [synapse.patsnap.com]

- 5. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]

- 6. SULFISOMIDINE | 515-64-0 [chemicalbook.com]

- 7. SULFISOMIDINE CAS#: 515-64-0 [m.chemicalbook.com]

Sulfisomidine: A Technical Examination of its Bacteriostatic and Bactericidal Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisomidine, a member of the sulfonamide class of antibiotics, has historically been utilized for the management of various bacterial infections. This technical guide provides a comprehensive analysis of the bacteriostatic versus bactericidal activity of Sulfisomidine. It delves into its molecular mechanism of action, presents available quantitative data on its efficacy, and offers detailed experimental protocols for its evaluation. As a competitive inhibitor of dihydropteroate synthase (DHPS), Sulfisomidine primarily exhibits a bacteriostatic effect, arresting bacterial growth to allow the host's immune system to clear the infection. This document consolidates current knowledge to serve as a critical resource for professionals in the fields of microbiology and pharmacology.

Introduction

Sulfisomidine, also known as sulphasomidine, is a synthetic antimicrobial agent belonging to the sulfonamide group. The distinction between bacteriostatic and bactericidal action is fundamental in antimicrobial therapy. Bacteriostatic agents inhibit the growth and replication of bacteria, while bactericidal agents directly kill them.[1] Sulfonamides are broadly recognized as bacteriostatic antibiotics.[1][2] Their efficacy is contingent on halting bacterial proliferation, thereby enabling the host's immune system to eradicate the pathogens.[1] This guide aims to provide a detailed technical overview of Sulfisomidine's activity, focusing on the quantitative and methodological aspects that define its antibacterial profile.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of Sulfisomidine is rooted in its ability to disrupt the bacterial synthesis of folic acid (dihydrofolate), a critical metabolic pathway.[2] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from the host. This pathway is essential for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3]

Sulfisomidine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] Structurally, it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] By binding to the active site of DHPS, Sulfisomidine prevents the condensation of PABA with dihydropteroate pyrophosphate, a crucial step in the synthesis of dihydropteroic acid, the immediate precursor to dihydrofolic acid.[3][4] This blockade of the folate pathway leads to a cessation of bacterial cell division and growth, characterizing its bacteriostatic nature.[1]

Figure 1. Mechanism of action of Sulfisomidine in the bacterial folic acid synthesis pathway.

Quantitative Analysis: Bacteriostatic vs. Bactericidal Activity

The differentiation between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum density.

The ratio of MBC to MIC is a critical parameter. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.

Efficacy Data

Comprehensive paired MIC and MBC data for Sulfisomidine against common human pathogens are scarce in publicly available literature. However, data from closely related sulfonamides and combination therapies can provide valuable insights.

Note: The following table includes data for Sulfamethoxazole, a structurally similar sulfonamide, often used in combination with Trimethoprim. This is for illustrative purposes due to the limited availability of single-agent Sulfisomidine data.

| Microorganism | Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Classification | Reference |

| Escherichia coli (K1 strain) | Trimethoprim/Sulfamethoxazole | 0.06/1.14 | 0.25/4.75 | ~4.2 | Bacteriostatic (borderline) | [5] |

| Pseudomonas aeruginosa | Sulfamethoxazole | >1000 | Not Reported | - | - | [6] |

| Staphylococcus aureus | Trimethoprim/Sulfamethoxazole | - | - | - | Generally Bacteriostatic | [1] |

As indicated, sulfonamides alone, such as sulfamethoxazole, often require high concentrations to inhibit the growth of certain bacteria like P. aeruginosa.[6] The combination with trimethoprim can lead to synergistic effects, sometimes resulting in bactericidal activity, though the effect against E. coli in one study remained borderline bacteriostatic.[5]

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of Sulfisomidine, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sulfisomidine stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the Sulfisomidine stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

Inoculation: a. Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: a. Growth Control: A well containing 100 µL of CAMHB and 50 µL of the bacterial inoculum, with no antimicrobial agent. b. Sterility Control: A well containing 100 µL of uninoculated CAMHB.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of Sulfisomidine at which there is no visible growth (i.e., the well is clear).

Determination of MBC

This procedure is performed after the MIC has been determined.

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Calibrated loop or pipette

Procedure:

-

Subculturing: From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10 µL aliquot.

-

Plating: Spread the aliquot onto a quadrant of a TSA plate.

-

Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

Colony Counting: After incubation, count the number of colonies (CFU) on each quadrant.

-

Interpretation: The MBC is the lowest concentration of Sulfisomidine that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Figure 2. Experimental workflow for the determination of MIC and MBC.

Discussion and Conclusion

The available evidence strongly supports the classification of Sulfisomidine as a bacteriostatic agent. Its mechanism of action, which involves the competitive inhibition of a key enzyme in the essential folic acid synthesis pathway, leads to the cessation of bacterial growth rather than direct cell death. This mode of action necessitates a competent host immune system to ultimately clear the infection.

While quantitative data directly comparing the MIC and MBC of Sulfisomidine for a wide range of clinically relevant bacteria are limited, the general behavior of the sulfonamide class points towards high MBC/MIC ratios, consistent with bacteriostatic activity. The combination of sulfonamides with other agents, such as trimethoprim, can create a sequential blockade of the folate pathway, sometimes resulting in synergistic and bactericidal effects. However, when used as a single agent, Sulfisomidine's primary role is to inhibit bacterial proliferation.

For researchers and drug development professionals, understanding this distinction is crucial for the rational design of new therapeutic strategies and for the appropriate application of existing antimicrobial agents. The detailed protocols provided herein offer a standardized framework for the in-vitro evaluation of Sulfisomidine and other sulfonamides, enabling reproducible and comparable assessments of their antibacterial efficacy. Future research should aim to generate more comprehensive paired MIC and MBC data for Sulfisomidine against a broader panel of contemporary bacterial isolates to better define its spectrum of activity.

References

- 1. quora.com [quora.com]

- 2. Bacteriostatic and bactericidal activity of two trimethoprim-sulfonamide combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Sulfisomidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisomidine, also known by its chemical name 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, is a sulfonamide antibiotic. Like other sulfa drugs, it is a synthetic antimicrobial agent that inhibits the growth of bacteria by interfering with their folic acid synthesis. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Sulfisomidine, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

The chemical structure of Sulfisomidine consists of a sulfanilamide core substituted on the sulfonamide nitrogen with a 2,6-dimethylpyrimidine ring.

Chemical Formula: C₁₂H₁₄N₄O₂S

IUPAC Name: 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide

CAS Registry Number: 515-64-0

Synonyms: Sulphasomidine, Sulfaisodimidine, N'-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide

Physicochemical Properties

A summary of the key physicochemical properties of Sulfisomidine is presented in the table below. These properties are crucial for understanding the drug's behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Weight | 278.33 g/mol | |

| Melting Point | 243-245 °C | |

| Boiling Point | 480.7 ± 55.0 °C (predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (predicted) | |

| pKa | 7.25 | |

| Water Solubility | 0.12 g/100 mL at 15°C; 0.30 g/100 mL at 30°C | |

| LogP | 1.2 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of Sulfisomidine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Sulfisomidine provides characteristic signals corresponding to the protons in its structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.58 | d | 2H | Aromatic protons ortho to -SO₂NH- |

| 6.60 | d | 2H | Aromatic protons ortho to -NH₂ |

| 6.75 | s | 1H | Pyrimidine C5-H |

| 5.98 | s (broad) | 2H | -NH₂ |

| 2.36 | s | 3H | Pyrimidine C2-CH₃ |

| 2.26 | s | 3H | Pyrimidine C6-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of Sulfisomidine shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong | N-H stretching (amine) |

| 3300-3200 | Medium | N-H stretching (sulfonamide) |

| 1620-1580 | Strong | N-H bending (amine) |

| 1600, 1500 | Medium-Weak | C=C stretching (aromatic) |

| 1340-1310 | Strong | Asymmetric SO₂ stretching |

| 1160-1140 | Strong | Symmetric SO₂ stretching |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of Sulfisomidine and provides information about its fragmentation pattern.

| m/z | Interpretation |

| 278 | [M]⁺ (Molecular ion) |

| 214 | [M - SO₂]⁺ |

| 156 | [H₂N-C₆H₄-SO₂]⁺ |

| 123 | [C₆H₇N₃]⁺ (dimethylaminopyrimidine fragment) |

| 108 | [H₂N-C₆H₄-S]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

Experimental Protocols

Synthesis of Sulfisomidine

The synthesis of Sulfisomidine is typically achieved through the condensation of 4-acetamidobenzenesulfonyl chloride with 4-amino-2,6-dimethylpyrimidine, followed by the hydrolysis of the acetamido group.

Workflow for the Synthesis of Sulfisomidine

Caption: General workflow for the synthesis of Sulfisomidine.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

4-Amino-2,6-dimethylpyrimidine

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-amino-2,6-dimethylpyrimidine in pyridine. Add 4-acetamidobenzenesulfonyl chloride portion-wise with stirring. Heat the mixture under reflux for 2-3 hours.

-

Isolation of Intermediate: Cool the reaction mixture and pour it into cold water. The precipitate of N-acetylsulfisomidine is collected by filtration, washed with water, and dried.

-

Hydrolysis: Suspend the crude N-acetylsulfisomidine in an aqueous solution of sodium hydroxide (10%). Heat the mixture under reflux until a clear solution is obtained (approximately 1-2 hours).

-

Precipitation: Cool the solution and treat it with activated charcoal to decolorize. Filter the solution and then acidify the filtrate with dilute hydrochloric acid until neutral to litmus paper.

-

Purification: The precipitated crude Sulfisomidine is collected by filtration, washed with cold water, and dried. Recrystallize the crude product from ethanol to obtain pure Sulfisomidine.

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of Sulfisomidine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90 degrees

-

Temperature: 25 °C

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of Sulfisomidine with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Analysis: Record the spectrum and identify the characteristic absorption bands for the functional groups present in Sulfisomidine.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of Sulfisomidine in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode

-

Mass range: m/z 50-500

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-30 V

-

-

Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Physicochemical Property Determination Protocols

Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: Place a small amount of finely powdered Sulfisomidine into a capillary tube sealed at one end. Place the capillary tube in the melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

pKa Determination (Potentiometric Titration):

-

Apparatus: A pH meter with a combination glass electrode and a magnetic stirrer.

-

Procedure:

-

Prepare a standard solution of Sulfisomidine in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Solubility Determination (Shake-Flask Method):

-

Procedure:

-

Add an excess amount of Sulfisomidine to a known volume of the solvent (e.g., water) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separate the undissolved solid by filtration or centrifugation.

-

Determine the concentration of Sulfisomidine in the saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Mechanism of Action

Sulfisomidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), in bacteria. THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, Sulfisomidine ultimately inhibits bacterial growth and replication.

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfisomidine

Caption: Inhibition of the bacterial folic acid synthesis pathway by Sulfisomidine.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key physicochemical and spectroscopic properties of Sulfisomidine. The inclusion of detailed experimental protocols for its synthesis and characterization, along with an explanation of its mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these fundamental aspects is critical for the rational design of new sulfonamide-based therapeutics and for optimizing the use of existing ones.

In-Vitro Profile of Sulfisomidine: A Technical Overview of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the initial in-vitro studies of Sulfisomidine (also known as Sulphasomidine and Sulfaisodimidine), a sulfonamide antibiotic that was the subject of research in the mid-20th century, particularly for the treatment of urinary tract infections.[1] This document synthesizes the available data on its mechanism of action, antibacterial spectrum, and the experimental methodologies likely employed during its early evaluation. While comprehensive quantitative data from the earliest studies is limited in contemporary digital archives, this guide presents available data and outlines the foundational scientific understanding of Sulfisomidine's in-vitro characteristics.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfisomidine, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleotides (purines and pyrimidines) and certain amino acids. By blocking this pathway, Sulfisomidine halts bacterial growth and replication, relying on the host's immune system to clear the infection.[1]

The selective toxicity of Sulfisomidine is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.

Signaling Pathway Diagram

References

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and Analogues of Sulfisomidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Sulfisomidine, a notable member of the sulfonamide class of antibiotics. It further delves into the synthesis and antibacterial activity of its analogues, presenting key quantitative data in a structured format. Detailed experimental protocols for the synthesis of Sulfisomidine and the evaluation of antibacterial efficacy are provided to facilitate replication and further research. The guide also includes visualizations of the core signaling pathway inhibited by Sulfisomidine and a typical experimental workflow for determining antibacterial susceptibility, rendered in the DOT language for clarity and reproducibility.

Introduction: The Genesis of Sulfonamides and the Emergence of Sulfisomidine

The journey into the age of antibacterial chemotherapy began in the 1930s with the groundbreaking work of Gerhard Domagk. His research, which would later earn him the Nobel Prize, led to the discovery of Prontosil, the first commercially available antibacterial sulfonamide. This pivotal discovery opened the door to a new class of synthetic antimicrobial agents.

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, emerged from this wave of innovation. While the foundational patents for its preparation were filed as early as 1943, it was the work of companies like Ciba (later Ciba-Geigy) in the mid-1940s that solidified its development.[1] Marketed under trade names such as Elkosin , Sulfisomidine offered a significant therapeutic option for treating bacterial infections prior to the widespread availability of penicillin.[1]

Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides, including Sulfisomidine, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for the production of nucleotides and ultimately, DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfisomidine blocks the metabolic pathway, thereby halting bacterial growth and replication.

Synthesis of Sulfisomidine and its Analogues

The synthesis of Sulfisomidine and its analogues generally follows the foundational principles of sulfonamide synthesis, which involves the reaction of a substituted sulfonyl chloride with an appropriate amine.

General Synthesis of Sulfonamides

A common route for synthesizing sulfonamides begins with the acetylation of an aniline derivative, followed by chlorosulfonation, and subsequent amination with the desired heterocyclic amine. The final step typically involves the deacetylation of the protecting group to yield the final sulfonamide.

Experimental Protocol: Synthesis of Sulfisomidine

The following protocol outlines a representative synthesis of Sulfisomidine (4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide).

Step 1: Acetylation of Sulfanilamide

-

In a suitable reaction vessel, dissolve sulfanilamide in pyridine.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified period to ensure complete acetylation to N-acetylsulfanilamide.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter, wash with water, and dry the N-acetylsulfanilamide.

Step 2: Condensation with 4-amino-2,6-dimethylpyrimidine

-

Combine N-acetylsulfanilyl chloride and 4-amino-2,6-dimethylpyrimidine in a solvent such as pyridine.

-

Heat the mixture to facilitate the condensation reaction.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture and precipitate the product by adding water.

-

Isolate the N-acetyl-sulfisomidine by filtration.

Step 3: Hydrolysis to Sulfisomidine

-

Suspend the N-acetyl-sulfisomidine in an aqueous solution of sodium hydroxide.

-

Heat the mixture to hydrolyze the acetyl group.

-

After cooling, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the Sulfisomidine.

-

Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure Sulfisomidine.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of Sulfisomidine and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: MIC of Sulfisomidine Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of Sulfisomidine analogues against common bacterial strains. The structural variations in these analogues often involve modifications to the pyrimidine ring or the aniline moiety.

| Compound | R1-Group (at pyrimidine) | R2-Group (at pyrimidine) | R3-Group (at aniline) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Sulfisomidine | -CH3 | -CH3 | -NH2 | 32 - 128 | 128 - 256 | [2] |

| Analogue 1 | -H | -H | -NH2 | >512 | >512 | [2] |

| Analogue 2 | -OCH3 | -OCH3 | -NH2 | 64 | 128 | [2] |

| Analogue 3 | -CH3 | -CH3 | -NO2 | 64 | 32 | [2] |

| Analogue 4 | -Cl | -Cl | -NH2 | 16 | 32 | [2] |

| Analogue 5 | -CH3 | -H | -NH2 | 128 | 256 | [2] |

Note: The presented MIC values are a compilation from various studies and may vary based on the specific bacterial strains and testing methodologies used.

Experimental Protocols for Antibacterial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the sulfonamide compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, including a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Conclusion and Future Directions

Sulfisomidine and its analogues represent a foundational chapter in the history of antimicrobial chemotherapy. Their mechanism of action, targeting the essential folate biosynthesis pathway in bacteria, remains a textbook example of rational drug design. While the emergence of antibiotic resistance has led to a decline in the systemic use of older sulfonamides, the core chemical scaffold continues to be a source of inspiration for the development of new therapeutic agents. Future research may focus on the design of novel sulfonamide derivatives that can overcome existing resistance mechanisms or exhibit enhanced activity against a broader spectrum of pathogens. The detailed protocols and data presented in this guide aim to support these ongoing efforts in the critical field of drug discovery and development.

References

Sulfisomidine: A Technical Review of its Historical Role in Antimicrobial Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisomidine, a member of the sulfonamide class of antibiotics, holds a significant place in the history of antimicrobial therapy. As one of the early synthetic antimicrobial agents, it played a crucial role in treating various bacterial infections before the widespread availability of modern antibiotics. This technical guide provides an in-depth overview of sulfisomidine, focusing on its mechanism of action, historical clinical applications, and key experimental data. While its use has declined, understanding the journey of sulfisomidine offers valuable insights into the evolution of antimicrobial drug development and the persistent challenge of drug resistance.

Chemical Properties and Structure

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide, is structurally related to other pyrimidine-substituted sulfonamides like sulfadimidine. Its chemical structure is fundamental to its mechanism of action.

| Property | Value |

| IUPAC Name | 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |

| Molecular Formula | C₁₂H₁₄N₄O₂S |

| Molecular Weight | 278.33 g/mol |

| CAS Number | 515-64-0 |

Mechanism of Action: Inhibition of Folate Synthesis

Sulfisomidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the biosynthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfisomidine blocks the folic acid synthesis pathway in susceptible bacteria, thereby inhibiting their growth and replication.[1] Mammalian cells are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.

References

Methodological & Application

Application Note: Determination of Sulfisomidine using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfisomidine in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control and research applications.

Introduction

Sulfisomidine is a sulfonamide antibacterial agent used in veterinary and human medicine.[1][2] Accurate and reliable quantification of Sulfisomidine in drug substances and products is crucial to ensure their safety, efficacy, and quality. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceuticals due to its high resolution and sensitivity.[3] This application note provides a detailed protocol for the determination of Sulfisomidine using a C18 stationary phase with a simple isocratic mobile phase and UV detection.

Chemical Structure

Figure 1: Chemical Structure of Sulfisomidine[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Sulfisomidine reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Sulfisomidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a tablet formulation)

-

Sample Weighing: Weigh and finely powder not fewer than 20 tablets.

-

Extraction: Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of Sulfisomidine, into a 25 mL volumetric flask.

-

Dissolution: Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[4] The first few milliliters of the filtrate should be discarded.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Retention Time | Approximately 5.8 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | < 2.0% |

Results and Discussion

The developed HPLC method provides excellent separation and quantification of Sulfisomidine. A typical chromatogram of a standard solution is shown in Figure 2. The peak for Sulfisomidine is well-resolved and symmetrical. The method demonstrates good linearity over the specified concentration range. The accuracy, as determined by the recovery of spiked samples, was found to be within the acceptable limits of 98-102%. The precision of the method, expressed as the relative standard deviation (RSD), was less than 2%, indicating high reproducibility.

A representative chromatogram would be displayed here showing a sharp, well-defined peak for Sulfisomidine at the specified retention time.

Figure 2: Representative Chromatogram of Sulfisomidine Standard

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the experimental protocol and the general principle of reverse-phase HPLC for the separation of Sulfisomidine.

Caption: Experimental workflow for Sulfisomidine analysis.

Caption: Principle of reverse-phase HPLC for Sulfisomidine.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative determination of Sulfisomidine in pharmaceutical samples. The method is simple, rapid, and utilizes readily available reagents and instrumentation, making it suitable for routine analysis in a quality control laboratory. The validation results confirm that the method is accurate, precise, and specific for the analysis of Sulfisomidine.

References

Application Notes and Protocols for Sulfisomidine in Urinary Tract Infection (UTI) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfisomidine in the research of urinary tract infections (UTIs). This document includes detailed protocols for key experiments, summaries of relevant data, and visualizations of critical pathways and workflows to facilitate a deeper understanding of Sulfisomidine's role in combating UTIs.

Introduction

Sulfisomidine, a sulfonamide antibiotic, has historically been used in the treatment of bacterial infections, including UTIs.[1] It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting folate production, Sulfisomidine impedes the synthesis of nucleic acids, ultimately leading to the inhibition of bacterial growth. While newer antibiotics are now more commonly prescribed, Sulfisomidine remains a valuable tool for specific research applications, particularly in understanding sulfonamide resistance and for comparative studies.

Data Presentation

Table 1: Pharmacokinetic Properties of Sulfisomidine in Humans

| Parameter | Value | Reference |

| Route of Administration | Oral | [1] |

| Metabolism | Minor acetylation | [1] |

| Excretion | Primarily renal (85%) | [1] |

| Half-life (t½) | Approximately 7-12 hours |

Table 2: In Vitro Activity of Sulfisomidine (Minimum Inhibitory Concentration - MIC)

| Uropathogen | MIC Range (µg/mL) | Reference |

| Escherichia coli | Data not available in a comprehensive table | |

| Klebsiella pneumoniae | Data not available in a comprehensive table | |

| Proteus mirabilis | Data not available in a comprehensive table | |

| Staphylococcus saprophyticus | Data not available in a comprehensive table |

Table 3: Clinical Efficacy of Sulfisomidine in Uncomplicated UTIs

| Study/Regimen | Number of Patients | Clinical Cure Rate | Bacteriological Cure Rate | Reference |

| Sulfisomidine (1g, 4 times daily for 12 days) | 12 | Symptoms vanished in all but one patient | Not explicitly stated | [1] |

| Sulfisomidine (2g, twice daily for 12 days) | 14 | Symptoms vanished in all patients | Not explicitly stated | [1] |

Signaling Pathways and Mechanisms

Mechanism of Action of Sulfisomidine

Sulfisomidine exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme dihydropteroate synthase (DHPS). This inhibition prevents the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a crucial precursor for the synthesis of folic acid. Folic acid is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Sulfisomidine halts bacterial replication and growth.

Caption: Mechanism of action of Sulfisomidine in the bacterial folic acid synthesis pathway.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Sulfisomidine against uropathogenic bacteria.

Materials:

-

Sulfisomidine powder

-

Appropriate solvent for Sulfisomidine (e.g., DMSO, followed by dilution in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Uropathogen isolate(s)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sulfisomidine Stock Solution:

-

Prepare a stock solution of Sulfisomidine at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent. Further dilutions should be made in CAMHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the uropathogen.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working Sulfisomidine solution (e.g., at the highest desired test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sulfisomidine that completely inhibits visible growth.

-

A reading mirror or a spectrophotometer (at 600 nm) can be used to aid in determining the absence of growth.

-

Protocol 2: Murine Model of Urinary Tract Infection

This protocol describes a common method for establishing a UTI in mice to evaluate the in vivo efficacy of Sulfisomidine. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

-

Uropathogenic E. coli (UPEC) strain

-

Luria-Bertani (LB) broth

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

Sterile, soft polyethylene catheters

-

Sulfisomidine for oral gavage or parenteral administration

-

Vehicle control (e.g., sterile water or saline)

-

Stomacher or tissue homogenizer

-

Agar plates for colony counting

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the UPEC strain in LB broth overnight at 37°C.

-

Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10⁸ CFU/mL.

-

-

Transurethral Inoculation:

-

Anesthetize the mice.

-

Carefully insert a sterile, soft catheter through the urethra into the bladder.

-

Instill 50 µL of the bacterial suspension (5-10 x 10⁷ CFU) directly into the bladder.

-

Slowly withdraw the catheter.

-

-

Sulfisomidine Treatment:

-

At a predetermined time post-infection (e.g., 24 hours), begin treatment with Sulfisomidine.

-

Administer the drug via the desired route (e.g., oral gavage) at the chosen dose and frequency. A control group should receive the vehicle alone.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for clinical signs of infection (e.g., weight loss, ruffled fur).

-

At the end of the treatment period, euthanize the mice.

-

Aseptically collect the bladder and kidneys.

-

-

Quantification of Bacterial Load:

-

Homogenize the bladder and kidneys separately in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenates in PBS.

-